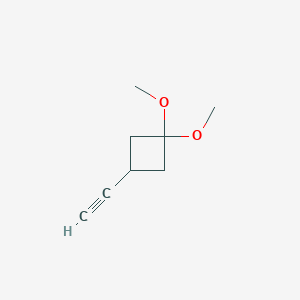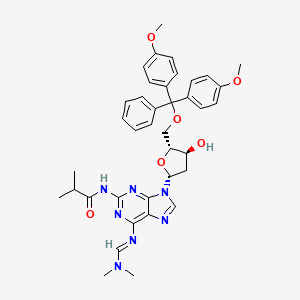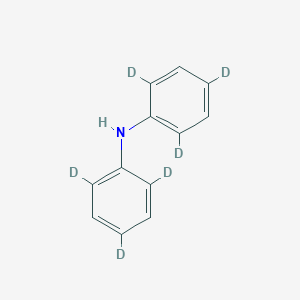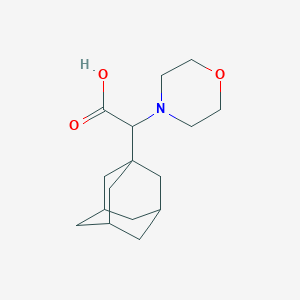![molecular formula C10H10BFO4 B1448318 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid CAS No. 1628507-87-8](/img/structure/B1448318.png)
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
“1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid” is a synthetic chemical compound with the CAS Number: 1628507-87-8 . It has a molecular weight of 224 . The IUPAC name for this compound is 1-[4-(dihydroxyboryl)-3-fluorophenyl]cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BFO4/c12-8-5-6 (1-2-7 (8)11 (15)16)10 (3-4-10)9 (13)14/h1-2,5,15-16H,3-4H2, (H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis of cyclopropane derivatives, showcasing methodologies that could be applicable to synthesizing compounds like 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid. For instance, Zhou et al. (2021) established a high-yield synthetic method for a related compound, emphasizing multi-step nucleophilic substitution reactions and ester hydrolysis, which could be relevant for the synthesis of complex cyclopropane derivatives (Zhou et al., 2021). Furthermore, Ries and Bernal (1985) determined the structure of a cyclopropane derivative using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Ries & Bernal, 1985).
Biological Activities
Cyclopropane-containing compounds exhibit a range of biological activities. Coleman and Hudson (2016) discussed the diversity of natural products with cyclopropane moieties, including their antifungal, antimicrobial, antiviral, and antitumoral activities. This suggests potential research applications of 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid in exploring similar biological activities (Coleman & Hudson, 2016).
Synthetic Precursors and Intermediates
Cyclopropane derivatives are valuable synthetic intermediates. Wurz and Charette (2005) utilized doubly activated cyclopropanes for the regiospecific synthesis of functionalized pyrroles, illustrating the utility of cyclopropane derivatives in organic synthesis. This highlights the potential of compounds like 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid as intermediates in the synthesis of complex organic molecules (Wurz & Charette, 2005).
Conformational Studies
Kazuta et al. (2002) designed conformationally restricted analogues of histamine using chiral cyclopropane units, demonstrating the application of cyclopropane rings in studying bioactive conformations. This underscores the potential of 1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid in conformational studies to enhance the understanding of its bioactive form (Kazuta et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-borono-3-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BFO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKFGOYSWXSOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



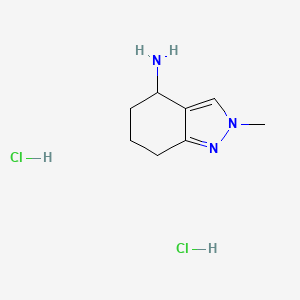
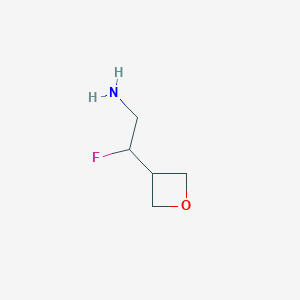
![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)
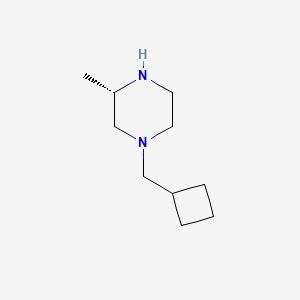
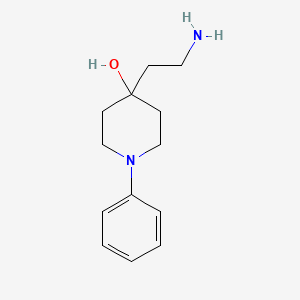
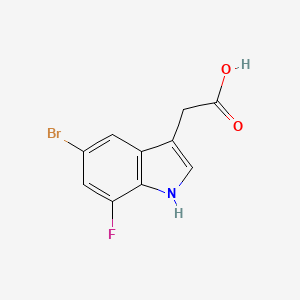
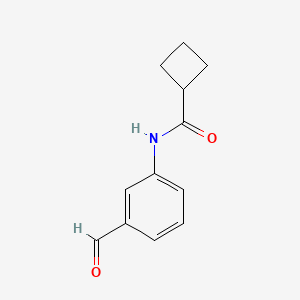
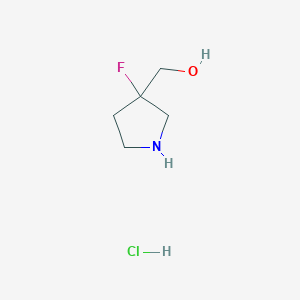
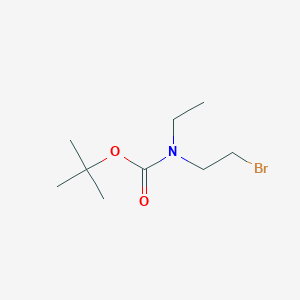
![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)
